molecular formula C14H14F3NO B12102752 (R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one

(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one

Cat. No.: B12102752
M. Wt: 269.26 g/mol
InChI Key: LWILBNUCDOFKEF-UHFFFAOYSA-N
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Description

®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of trifluoromethyl ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one typically involves the use of trifluoromethyl ketones as key intermediates. One common method includes the reaction of nitrogen-heterocycles with trifluoromethyl triflate to form the desired product . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogen atom abstractors, thianthrenium salts, and photoredox catalysts . The conditions often involve the use of visible light and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include gem-difluoroolefins and other fluorinated derivatives, which are valuable intermediates in various chemical processes .

Scientific Research Applications

Chemistry

In chemistry, ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the construction of fluorinated pharmacons .

Biology and Medicine

Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity . The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a dihydropyridinone core.

Biological Activity

(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one, with the CAS number 577692-44-5, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C14H14F3NO
  • Molecular Weight : 269.262 g/mol
  • Density : 1.2±0.1 g/cm³
  • Boiling Point : 328.5±42.0 °C at 760 mmHg
  • LogP : 3.43 .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Research indicates that this compound may interact with multiple biological pathways:

  • Receptor Modulation : It has been shown to phosphorylate receptor tyrosine kinases, particularly promoting endocytosis of the epidermal growth factor receptor (EGFR) and regulating neuromuscular synapse formation through muscle-specific kinase (MUSK) .
  • Autophagy Regulation : It positively influences the trafficking and function of lysosomal components involved in late-stage autophagy, suggesting a role in cellular degradation processes .
  • Oxidative Stress Response : The compound is implicated in mitochondrial dysfunction and cell death under oxidative stress conditions, indicating its potential use in cancer therapies .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Antiviral Activity

One study explored the structure-activity relationship (SAR) of fluorine-substituted derivatives similar to this compound. The results showed that specific modifications could enhance anti-HIV activity while reducing hERG channel inhibition, which is crucial for minimizing cardiotoxicity .

CompoundEC50 (nM)Activity
Reference Drug EFV2.31Anti-HIV
(R)-Compound Similar6.74Comparable Activity

Neuroprotective Effects

Another investigation assessed the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by modulating oxidative stress and inflammatory pathways .

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

1-(1-phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4-one

InChI

InChI=1S/C14H14F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-8,10,13H,9H2,1H3

InChI Key

LWILBNUCDOFKEF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC(=O)CC2C(F)(F)F

Origin of Product

United States

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